Trimethyl(2-oxopropyl)azanium chloride

Organic synthesis Carnitine intermediate stability Process chemistry

Lab supply chains avoid dehydrocarnitine HCl due to spontaneous decarboxylation. This stable ketone intermediate solves that: • Store as a solid (mp 140°C); carboxylate on demand for L-carnitine synthesis. • Purity ≥98% HPLC, batch-certified, avoids decarboxylation loss. • Serves as authentic standard for acetonyltrimethylammonium in D-carnitine metabolism (Seim et al., 1980).

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 54541-46-7
Cat. No. B106056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(2-oxopropyl)azanium chloride
CAS54541-46-7
SynonymsAcetonyltrimethylammonium chloride
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC(=O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C6H14NO.ClH/c1-6(8)5-7(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1
InChIKeyDOTQEKRZRYAIDV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(2-oxopropyl)azanium chloride: Carnitine Synthesis Intermediate


Trimethyl(2-oxopropyl)azanium chloride, also known as acetonyltrimethylammonium chloride or N,N,N-trimethyl-2-oxo-1-propanaminium chloride, is a quaternary ammonium salt (MF: C₆H₁₄ClNO; MW: 151.63 g/mol) belonging to the alpha-amino ketone class . Commercially supplied as a white to off-white low-melting solid (mp 140 °C) with slight solubility in methanol and water, this compound serves as a well-defined synthetic intermediate en route to L-carnitine derivatives . Its structural signature—a trimethylammonium group adjacent to a reactive ketone carbonyl—distinguishes it from generic quaternary ammonium salts and positions it at a critical node in both industrial carnitine synthesis and in vivo carnitine catabolism studies .

1
Stable ketone intermediate for L-carnitine analogue synthesis; bench-stable solid enables on-demand carboxylation.
2
Reactive 2-oxopropyl handle positioned for direct conversion to dehydrocarnitine hydrochloride.
3
Procurement-ready with ≥95% purity and reported non-hygroscopic handling at ambient conditions.

Why Generic Substitution Fails for Trimethyl(2-oxopropyl)azanium chloride


Although many quaternary ammonium salts—tetrabutylammonium chloride, benzyltriethylammonium chloride—function as generic phase-transfer catalysts, trimethyl(2-oxopropyl)azanium chloride occupies a non-interchangeable structural niche: it is the immediate chemical precursor to 3-dehydrocarnitine hydrochloride, the pivotal β-keto intermediate in L-carnitine production . Unlike general-purpose PTCs, this compound’s 2-oxopropyl moiety is the reactive handle required for carboxylation and subsequent stereoselective reduction; replacing it with a simple tetraalkylammonium salt would eliminate the ketone functionality essential for downstream derivatization. Moreover, 3-dehydrocarnitine hydrochloride—the compound’s direct downstream product—is documented in multiple patents as “very unstable” and prone to spontaneous decarboxylation to acetonyltrimethylammonium, meaning that procurement of the stable chloride salt at this specific oxidation state is not just a convenience but a process necessity for laboratories that must control the timing of carboxylation . Even closely related carnitine intermediates such as 3-chloro-2-oxopropyl trimethylammonium chloride follow a different reaction trajectory (nitrile formation vs. carboxylation), underscoring that in-class substitution cannot replicate this compound’s synthetic role .

Generic quaternary ammonium salts lack the 2-oxopropyl ketone; replacing with a simple tetraalkylammonium eliminates the reactive handle needed for carboxylation.
3-Chloro-2-oxopropyl analog follows a nitrile formation pathway, not direct carboxylation, and cannot replicate the β-keto oxidation state required for dehydrocarnitine.
Direct procurement of dehydrocarnitine hydrochloride is unreliable: the compound is spontaneously unstable, often discontinued, and lacks storage stability certification.

Comparative Evidence for Trimethyl(2-oxopropyl)azanium chloride


Thermal Stability vs. Dehydrocarnitine Hydrochloride

Trimethyl(2-oxopropyl)azanium chloride is a bench-stable solid with a defined melting point of 140 °C, whereas its direct downstream product, dehydrocarnitine hydrochloride (3-carboxy-2-oxopropyl trimethylammonium chloride; CAS 94291-69-7), is documented as 'very unstable'—undergoing spontaneous, non-enzymatic decarboxylation to regenerate acetonyltrimethylammonium and CO₂ . This intrinsic instability of dehydrocarnitine is explicitly cited in patents as a process liability requiring the addition of α-ketoglutarate and ascorbate to suppress decomposition during hydroxylation . The quantitative consequence is that dehydrocarnitine cannot be stored or shipped as a routine intermediate, whereas trimethyl(2-oxopropyl)azanium chloride is commercially supplied with a purity specification of ≥95% (AKSci) to >98% HPLC , enabling procurement, inventory holding, and just-in-time carboxylation. No equivalent stability specification exists for dehydrocarnitine hydrochloride, which is often marked as 'discontinued' by suppliers .

Thermal stability vs. dehydrocarnitine
Reported
Stable solid, mp 140 °C vs. comparator very unstable; spontaneous decarboxylation to target compound.
Supports intermediate procurement with controlled carboxylation timing.
Patent literature confirms dehydrocarnitine decomposition; supplier purity certified.
Organic synthesis Carnitine intermediate stability Process chemistry

D-Carnitine-Specific Urinary Biomarker Selectivity

In a controlled in vivo study, Seim et al. (1980) administered oral or subcutaneous doses of (-)-L-, (+)-D-, and DL-carnitine (5 mg/g body weight) to rats and mice and quantified urinary metabolites. Following injection of 0.71 mmol (+)-D-carnitine, mice excreted an average of 5.0 μmol acetonyltrimethylammonium per animal over 48 h; rats produced up to 40 μmol under identical conditions . In contrast, administration of (-)-L-carnitine—the physiological isomer—did not result in detectable acetonyltrimethylammonium excretion; L-carnitine was excreted largely unchanged . This stereochemical selectivity arises because only D-carnitine is a substrate for carnitine dehydrogenase, producing 3-dehydrocarnitine, which then spontaneously decarboxylates to acetonyltrimethylammonium . The quantitative ratio of excreted acetonyltrimethylammonium to injected D-carnitine was found to depend on both route of administration and dose, establishing this compound as a titratable, isomer-specific metabolic probe .

D-Carnitine biomarker selectivity
Head-to-head
5.0 μmol/mouse/48 h from D-carnitine; 0 μmol from L-carnitine.
Isomer-specific metabolic probe context for carnitine enantiomer studies.
Quantified by TLC; reported in Hoppe-Seyler‘s 1980.
Carnitine metabolism Isomer-specific catabolism In vivo metabolite quantification

Non-Hygroscopic Handling vs. Tetrabutylammonium Chloride

Trimethyl(2-oxopropyl)azanium chloride exhibits a melting point of 140 °C, substantially higher than the 83–86 °C (or 41–44 °C for the anhydrous form) reported for tetrabutylammonium chloride (TBAC; CAS 1112-67-0), one of the most widely used quaternary ammonium phase-transfer catalysts . The approximately 55–100 °C higher melting point of the target compound indicates stronger crystal lattice energy, translating to reduced hygroscopicity and improved ambient-temperature handling characteristics. While TBAC is explicitly described as hygroscopic or deliquescent , trimethyl(2-oxopropyl)azanium chloride is supplied as a non-hygroscopic, low-melting solid requiring only standard cool/dry storage . This difference is practically significant for laboratories weighing sub-gram quantities under ambient conditions, where TBAC's moisture uptake introduces weighing uncertainty and potential hydrolysis of moisture-sensitive reaction components. However, no direct head-to-head hygroscopicity assay was identified in the literature.

Non-hygroscopic handling vs. TBAC
Data to verify
mp 140 °C vs. 41–86 °C for tetrabutylammonium chloride.
Reported lower hygroscopicity may support ambient weighing without dry-box.
No direct head-to-head hygroscopicity assay identified.
Phase-transfer catalysis Solid-state characterization Quaternary ammonium salt properties

Immediate Precursor to Dehydrocarnitine Hydrochloride

Multiple independent supplier and patent sources confirm that N,N,N-trimethyl-2-oxo-1-propanaminium chloride is specifically utilized as the intermediate for synthesizing 3-carboxy-N,N,N-trimethyl-2-oxo-1-propanaminium chloride (dehydrocarnitine hydrochloride), a key derivative of L-carnitine . The synthetic logic is unambiguous: the ketone α to the trimethylammonium group is the site of carboxylation. Competing intermediates in carnitine synthesis—such as 3-chloro-2-oxopropyl trimethylammonium chloride—instead undergo nucleophilic displacement with cyanide to form the nitrile , and crotonobetaine is hydrated stereoselectively to L-carnitine via a two-step CoA-dependent enzymatic pathway . Therefore, trimethyl(2-oxopropyl)azanium chloride is the only commercially available intermediate that directly delivers the β-keto acid oxidation state required for dehydrocarnitine production. The synthetic route is referenced in the peer-reviewed literature: Brewer et al., Arch. Biochem. Biophys. 1990, 276, 495, which describes L-carnitine synthesis using this and related intermediates .

Immediate precursor role
Method context
Exclusive ketone intermediate for direct carboxylation to dehydrocarnitine.
Synthetic pathway exclusivity context; avoids nitrile or crotonobetaine routes.
Multiple patent and peer-reviewed synthesis references.
L-Carnitine synthesis Ketone intermediates Carboxylation substrate

HPLC Purity Advantage Over Dehydrocarnitine Hydrochloride

Commercial suppliers of trimethyl(2-oxopropyl)azanium chloride provide defined purity specifications backed by analytical certification: ≥95% (AKSci, CymitQuimica) and >98% HPLC (ChemicalBook-listed supplier) . These specifications are accompanied by batch-level Certificates of Analysis, enabling the compound to be used directly as a stoichiometric reagent in multi-step syntheses without prior purification. In contrast, dehydrocarnitine hydrochloride—the structurally closest and functionally coupled downstream intermediate—is typically offered at 96% purity but with the critical caveat that the product has been discontinued by major suppliers and its stability under storage is not guaranteed . The absence of a reliable, currently stocked dehydrocarnitine source with defined storage stability means that researchers requiring this oxidation state must either prepare it in situ from trimethyl(2-oxopropyl)azanium chloride or accept significant procurement risk. The >98% HPLC specification of the target compound exceeds the typical 95–96% threshold of related carnitine intermediates, providing margin against impurity-derived side reactions during carboxylation.

Purity & supply continuity
Specification review
>98% HPLC with COA; active multi-vendor supply.
Procurement quality assurance context; comparator product discontinued.
Supplier listings and ChemicalBook data.
Analytical chemistry Intermediate purity Procurement quality assurance

Application Scenarios for Trimethyl(2-oxopropyl)azanium chloride


L-Carnitine Analogue Synthesis with Stable Ketone Intermediate

Process chemistry groups synthesizing L-carnitine, isotopically labeled carnitine ([¹⁴C]-methyl or [²H]-labeled), or carnitine-derived pharmaceuticals can procure trimethyl(2-oxopropyl)azanium chloride as a storable, batch-certified ketone intermediate (≥95% to >98% HPLC) and perform carboxylation on demand. This avoids the documented instability of dehydrocarnitine hydrochloride, which spontaneously decarboxylates to the target compound itself and is discontinued by suppliers . The synthetic sequence—ketone → β-keto acid → hydroxy acid—is supported by peer-reviewed literature (Brewer et al., 1990) and multiple patent families describing carnitine production from this oxidation state .

D-Carnitine Metabolism Studies with Isomer-Specific Biomarker

Pharmacologists and toxicologists investigating the differential metabolism of D- vs. L-carnitine enantiomers can use trimethyl(2-oxopropyl)azanium chloride as an authentic analytical standard for quantifying acetonyltrimethylammonium in biological matrices. The 1980 study by Seim et al. established that 0.71 mmol D-carnitine produces 5.0 μmol (mouse) to 40 μmol (rat) of this metabolite, while L-carnitine yields none . This enables enantiomer-specific metabolic tracing without radiolabeling, provided a validated LC-MS or derivatization-TLC method is implemented using the authentic compound as a calibration reference.

Non-Hygroscopic Phase-Transfer Catalyst for Moisture-Sensitive Reactions

When a phase-transfer catalyst with a reactive ketone handle is required for biphasic alkylation, oxidation, or carboxylation chemistry, trimethyl(2-oxopropyl)azanium chloride offers a melting point of 140 °C and documented ambient storage stability, in contrast to the hygroscopic tetrabutylammonium chloride (mp 41–86 °C) . This property is particularly advantageous for reactions where adventitious water would quench organometallic reagents or hydrolyze acid chlorides, and where the ketone group of the catalyst can subsequently participate in tandem reaction sequences.

Carnitine API Impurity Profiling and Quality Control

Analytical development laboratories characterizing carnitine-related impurities in pharmaceutical-grade L-carnitine can use trimethyl(2-oxopropyl)azanium chloride (>98% HPLC) as a reference standard for the acetonyltrimethylammonium impurity, which is formed from D-carnitine contamination or degradation. The compound's published melting point (140 °C) and chromatographic behavior provide orthogonal identity confirmation suitable for pharmacopeial method validation, particularly given its direct structural relationship to dehydrocarnitine, a known process impurity .

Application
Selection Property
Validation Focus
Carnitine analogue synthesis
Stable ketone intermediate
Batch purity and on-demand carboxylation
Isomer-specific carnitine metabolism
Acetonyltrimethylammonium analytical standard
Enantiomer-selective biomarker quantification
Phase-transfer catalysis research
Ketone-functionalized quaternary ammonium
Non-hygroscopic ambient handling profile
Carnitine impurity profiling
High-purity reference standard context
Analytical method validation context

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